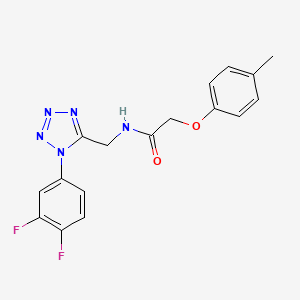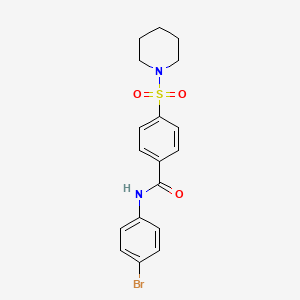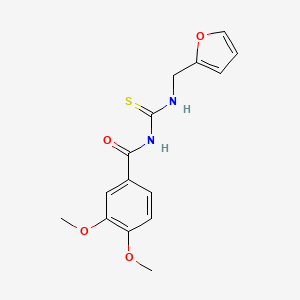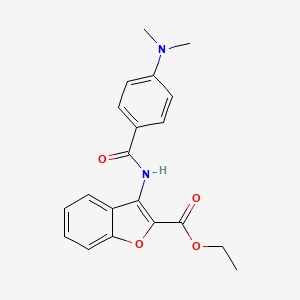
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
A study by (Bhosale et al., 2014) explores the design, synthesis, and pharmacological evaluation of biphenyl derivatives linked with aryl piperazine. Among these, compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibited significant anti-dopaminergic and anti-serotonergic activity, suggesting potential for antipsychotic applications.
Antimicrobial Activities
Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. Certain compounds, including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, showed remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anticancer Potential
Research conducted by (Yurttaş et al., 2014) indicates that certain 1,2,4-triazine derivatives bearing piperazine amide moiety exhibit promising anticancer activities, particularly against breast cancer cells. Similarly, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, with some showing good efficacy against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-Inflammatory Properties
A study by (Ahmed, Molvi, & Khan, 2017) focused on synthesizing novel compounds with piperazine-1-yl and 1H-imidazole-1-yl ethanone groups, which demonstrated significant in vitro anti-inflammatory activity. This suggests potential use in anti-inflammatory drugs.
Synthesis Methodologies
He Zhao et al. (2002) discuss the systematic structure-activity relationship studies leading to potent compounds like 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methy-2,3-dihydro-indol-1-yl)-ethanone, highlighting the importance of synthesis methodologies in pharmaceutical research (He Zhao et al., 2002).
Propiedades
IUPAC Name |
2-indol-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(17-27-11-10-19-8-4-5-9-22(19)27)25-12-14-26(15-13-25)24(29)21-16-20(21)18-6-2-1-3-7-18/h1-11,20-21H,12-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNKAAGUVZOIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


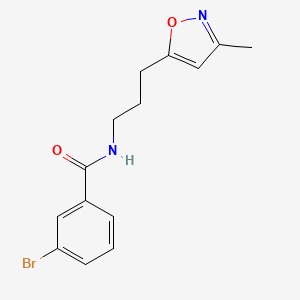

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)


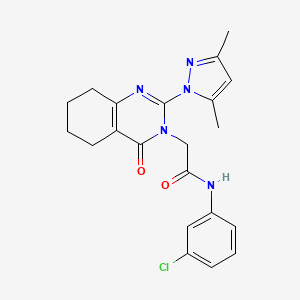
![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)

